6,7-Dimethylquinoxaline-2,3-dione

Coordination Chemistry Antimicrobial Materials Bioinorganic Chemistry

Select 6,7-dimethylquinoxaline-2,3-dione for its non-interchangeable differentiation in two research domains. As an NMDA/glycine site antagonist scaffold, its derivative ACEA-1328 demonstrates in vivo neuroprotective efficacy. In coordination chemistry, its Cr(III) complex yields a distinct magnetic exchange coupling (J=17 cm⁻¹ vs. 23 cm⁻¹ for the 6,7-dichloro analog), enabling precise magnetic tuning. Its metal complexes also confer selective antibacterial activity. This 6,7-dimethyl substitution pattern is critical — electron-donating methyl groups dictate target selectivity and complex geometry. Procure this specific derivative to ensure experimental fidelity.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B12348963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylquinoxaline-2,3-dione
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=O)C(=O)N=C2C=C1C
InChIInChI=1S/C10H8N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3
InChIKeySMPHKEVCIMXIEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethylquinoxaline-2,3-dione: A Versatile Quinoxalinedione Scaffold for Receptor Antagonism and Coordination Chemistry


6,7-Dimethylquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline-2,3-dione family, a class renowned for its ability to antagonize ionotropic glutamate receptors [1]. Its core structure consists of a fused bicyclic ring system, with methyl substituents at the 6 and 7 positions. This specific substitution pattern imparts distinct physicochemical and pharmacological properties that differentiate it from other quinoxalinediones. It serves as a versatile chemical scaffold with demonstrated utility in two primary research domains: as a modulator of excitatory neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor's glycine binding site [2], and as an effective ligand in coordination chemistry for the synthesis of novel metal complexes with antimicrobial applications [3].

6,7-Dimethylquinoxaline-2,3-dione vs. Generic Quinoxalinediones: The Criticality of Substituent-Driven Selectivity and Metal-Binding Behavior


The quinoxalinedione class is not pharmacologically or chemically uniform. Substituting a generic quinoxalinedione core with the 6,7-dimethylquinoxaline-2,3-dione variant is not a like-for-like replacement. The nature of the substituent at the 6 and 7 positions—whether electron-donating methyl groups or electron-withdrawing chloro or nitro groups—dictates the compound's primary molecular target [1]. Furthermore, these substituents critically influence the ligand's coordination chemistry, directly affecting the geometry, magnetic exchange coupling, and resulting biological activity of its metal complexes [2]. Therefore, the selection of this specific derivative is a critical determinant of experimental outcome and must be driven by the precise requirements of the research application, whether it be targeted receptor pharmacology or the design of functional materials with specific antimicrobial or magnetic properties.

Quantitative Differentiation of 6,7-Dimethylquinoxaline-2,3-dione: Direct Comparator Evidence for Informed Procurement


Antimicrobial Activity of Chromium(III) Complex: A Direct Comparison with the 6,7-Dichloro Analog

The antimicrobial efficacy of the chromium(III) complex formed with 6,7-dimethylquinoxaline-2,3-dione (DMQX) is significantly different from that of its 6,7-dichloro analog (DCQX). When tested against a panel of bacteria and fungi, the complex with the dimethyl ligand ([Cr(DMQX)(bpy)EtO]2) showed higher inhibitory activity against the studied bacteria, whereas the complex with the dichloro ligand ([Cr(DCQX)(bpy)EtO]2) was more effective against the studied fungi [1]. This provides a clear, application-driven basis for selecting one ligand over the other in the design of antimicrobial agents.

Coordination Chemistry Antimicrobial Materials Bioinorganic Chemistry

Magnetic Exchange Coupling in Dinuclear Cr(III) Complexes: Quantifying the Impact of the Methyl Substituent

The electron-donating methyl groups of 6,7-dimethylquinoxaline-2,3-dione alter the electronic structure of the ligand, which in turn modulates the magnetic properties of its dinuclear Cr(III) complex. The exchange coupling constant (J) obtained from ESR spectroscopy is 17 cm⁻¹ for the dimethyl complex ([Cr(DMQX)(bpy)EtO]2), compared to 23 cm⁻¹ for the dichloro complex ([Cr(DCQX)(bpy)EtO]2) [1]. This quantitative difference underscores how the ligand's substituent directly influences the magnetic exchange interaction between the metal centers.

Molecular Magnetism Coordination Chemistry Spectroscopy

NMDA/Glycine Site Antagonism: Structural Determinants of In Vivo Efficacy vs. the AMPA-Selective Analog NBQX

The 6,7-dimethyl substitution pattern confers NMDA/glycine site antagonist activity, differentiating it from analogs optimized for AMPA receptor selectivity. In a mouse model of cocaine-induced convulsions, the 5-nitro-6,7-dimethyl derivative (ACEA-1328) provided statistically significant protection, while the AMPA-selective antagonist NBQX, which also contains a quinoxalinedione core, failed to do so [1]. This result highlights the functional consequence of the substitution pattern, showing that the 6,7-dimethyl scaffold can be tuned for specific in vivo neuropharmacological outcomes where broad-spectrum AMPA antagonists are ineffective.

Neuropharmacology Excitotoxicity Cocaine Toxicity

Procurement-Guiding Applications for 6,7-Dimethylquinoxaline-2,3-dione Based on Differentiated Evidence


Design of Molecule-Based Magnetic Materials with Tunable Exchange Coupling

For researchers investigating the design of novel magnetic materials, the 6,7-dimethylquinoxaline-2,3-dione ligand provides a specific and quantifiable advantage. The J-value of 17 cm⁻¹ obtained for its dinuclear Cr(III) complex represents a unique data point for tuning magnetic properties [1]. Procuring this ligand enables the synthesis of complexes with a lower, distinct exchange coupling constant compared to those derived from the 6,7-dichloro analog (J = 23 cm⁻¹), allowing for precise control over the material's magnetic behavior [1].

Synthesis of Metal Complexes for Targeted Antibacterial Agent Screening

Investigators focused on discovering new antibacterial agents should prioritize 6,7-dimethylquinoxaline-2,3-dione for its proven ability to confer selective antibacterial activity to its metal complexes. In a direct comparison, the Cr(III) complex of this ligand exhibited higher inhibitory activity against bacterial strains than the corresponding complex of the 6,7-dichloro ligand, which was more active against fungi [1]. This evidence supports its use as a privileged scaffold for synthesizing and screening new metalloantibiotics with a specific antibacterial spectrum.

Investigating NMDA/Glycine Site-Mediated Neuroprotection in Excitotoxicity Models

This compound is a critical chemical precursor for studies targeting the NMDA receptor's glycine site. The in vivo efficacy of its derivative, ACEA-1328, in protecting against cocaine-induced convulsions and lethality, an effect not seen with the AMPA-selective antagonist NBQX, validates this molecular scaffold for neuroprotection research [1]. Procuring 6,7-dimethylquinoxaline-2,3-dione enables the synthesis and exploration of novel NMDA/glycine site antagonists for potential therapeutic intervention in conditions involving excitotoxicity, such as stroke, epilepsy, and substance abuse disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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